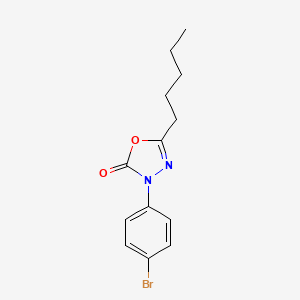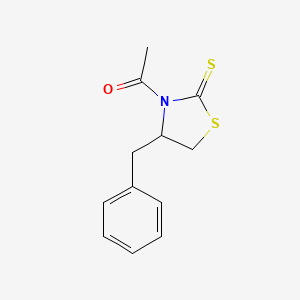
1-(4-Benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- is a chemical compound with a molecular weight of 251.3677 g/mol . It is known for its unique blend of reactivity and selectivity, making it a valuable asset in various advanced applications . This compound is characterized by its solid form and high purity (97%) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- typically involves the reaction of thiazolidinethione derivatives with acetyl and phenylmethyl groups under controlled conditions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidinethiones .
Scientific Research Applications
2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Thiazolidinethione, 3-acetyl-4-(methyl)-: Similar in structure but with a methyl group instead of a phenylmethyl group.
2-Thiazolidinethione, 3-acetyl-4-(ethyl)-: Contains an ethyl group instead of a phenylmethyl group.
2-Thiazolidinethione, 3-acetyl-4-(propyl)-: Features a propyl group in place of the phenylmethyl group.
Uniqueness
The uniqueness of 2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- lies in its specific reactivity and selectivity, which are influenced by the phenylmethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS2/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIOICUNOVAZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CSC1=S)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(6E)-4-[[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]methyl]-2-hydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,3,5-trione](/img/structure/B13826366.png)
![[1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B13826368.png)

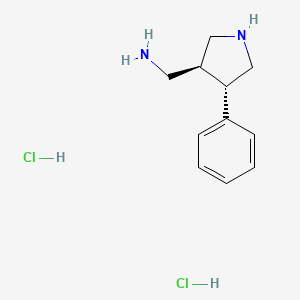
![2-(4-methylphenyl)-5-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl][1,3]oxazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13826387.png)

![(4S,4'S)-2,2'-(1S)-[1,1'-Binaphthalene]-2,2'-diylbis[4,5-dihydro-4-phenyloxazole]](/img/structure/B13826401.png)
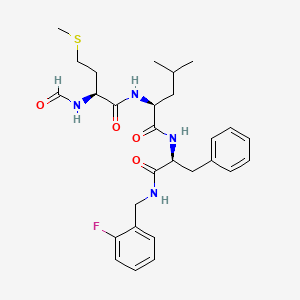
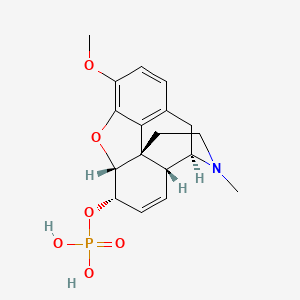
![3-[(Pent-2-yn-1-yl)oxy]aniline](/img/structure/B13826419.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine](/img/structure/B13826420.png)


